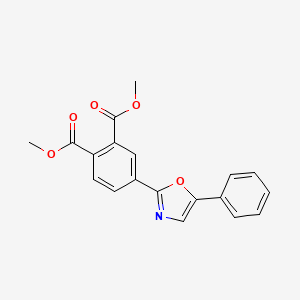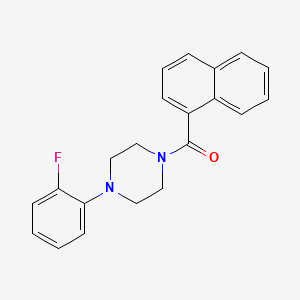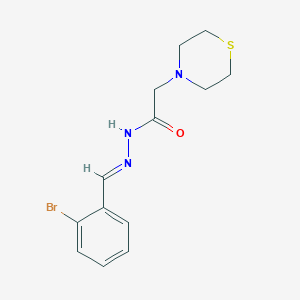![molecular formula C21H25ClN2O2 B5507427 1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)
1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidine derivatives, including those similar to "1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide", are typically synthesized through multi-step chemical reactions. For example, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity, highlighting the importance of substituent variation for activity enhancement (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological molecules. Shim et al. (2002) conducted a detailed analysis of the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, using molecular modeling to understand the compound's conformation and binding characteristics (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. Research by Sugimoto et al. (1992) on acetylcholinesterase inhibitors revealed how modifications to the piperidine nucleus and its substituents can significantly alter the compound's chemical properties and biological activity (Sugimoto et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. Studies on similar compounds, like those by Perrone et al. (2000), provide insights into how structural modifications affect these properties (Perrone et al., 2000).
Scientific Research Applications
Anti-acetylcholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhanced activity, suggesting potential use in antidementia therapy. Compound 21, in particular, showed potent inhibitory effects on AChE, making it a candidate for further development as an antidementia agent (H. Sugimoto et al., 1990).
Structure-Activity Relationships in Anti-AChE Derivatives
Continuing the investigation into anti-AChE activity, the synthesis and structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives were extended. These studies led to the identification of compound 19 as one of the most potent AChE inhibitors, showcasing a definite selectivity towards AChE over BuChE and a dose-dependent inhibitory effect on AChE in rat brain (H. Sugimoto et al., 1992).
CB1 Cannabinoid Receptor Interaction
The molecular interaction of specific piperidine derivatives with the CB1 cannabinoid receptor has been explored, highlighting the structural analog SR141716 as a potent and selective antagonist. This research contributes to understanding the binding interactions with the CB1 receptor, offering insights into the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Cytotoxic Activity Against Cancer Cell Lines
A study on the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile and its cytotoxic activity against various human cancer cell lines revealed promising results. The compound demonstrated significant cytotoxic activities, suggesting its potential as a therapeutic agent in cancer treatment (Menna El Gaafary et al., 2021).
Dopamine D3 Receptor Ligands
Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has identified potent and selective ligands for the dopamine D3 receptor. These compounds, through structural modifications, showed high affinity and selectivity, presenting opportunities for the development of new therapeutic options for neurological disorders (M. Leopoldo et al., 2002).
properties
IUPAC Name |
1-benzyl-N-[2-(2-chlorophenoxy)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-8-4-5-9-20(19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSSDFWCARZFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCOC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)
![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)
![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)
